8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine scaffold, a class of compounds widely investigated for their kinase inhibitory and receptor-modulating properties . Structurally, it features a 4-ethoxyphenyl group at position 8, a phenyl ring at position 7, and a 3-oxobutan-2-yl substituent at position 3. These modifications are critical for its pharmacological profile, particularly in influencing solubility, target binding affinity, and metabolic stability.
Properties
CAS No. |
896298-05-8 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O4/c1-5-35-20-13-11-19(12-14-20)31-21(18-9-7-6-8-10-18)15-29-22-23(27-25(29)31)28(4)26(34)30(24(22)33)16(2)17(3)32/h6-16H,5H2,1-4H3 |
InChI Key |
FHKDBSDQNORWJB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethoxyphenyl, methyl, oxobutan-2-yl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and organolithium compounds. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Researchers could investigate its effects on various biological targets.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Position 8 : The target compound’s 4-ethoxyphenyl group balances lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., chlorine in Compound A) or bulky alkyl chains (e.g., butyl in Compound C) .
- Position 7: A simple phenyl ring in the target compound contrasts with derivatives bearing polar substituents (e.g., cyanophenyl in Compound E or nitrophenyl in Compound F), which may alter target selectivity .
Molecular Properties
| Compound ID | Molecular Formula | Average Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target | Not provided | Estimated ~480 | Ethoxy, ketone, phenyl |
| Compound A | C₂₄H₂₂ClN₅O₃ | 463.922 | Chlorophenyl, ethoxyethyl |
| Compound B | Not provided | ~500 (estimated) | Morpholinyl, ethylphenyl |
| Compound G | Not provided | ~450 (estimated) | Butyl, o-methoxyphenyl |
Notes:
- The target compound’s 3-oxobutan-2-yl group likely increases polarity compared to non-polar substituents (e.g., butyl in Compound G) but reduces solubility relative to morpholine-containing analogs (e.g., Compound B) .
Kinase and Phosphodiesterase Inhibition
- Compound C (8-Butyl-7-(2-trifluoromethylphenyl)) and Compound G (8-Butyl-7-o-methoxyphenyl) demonstrated moderate kinase inhibitory activity, with yields of 15% and 28%, respectively, during synthesis .
- Compound 5 (from ) exhibited dual activity as a PDE4B1/PDE10A inhibitor and serotonin receptor ligand due to its 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl substituent .
Biological Activity
The compound 8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 402.48 g/mol |
The compound features a complex arrangement of functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that imidazopurine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that it activates apoptotic pathways, particularly through caspase activation and mitochondrial dysfunction.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The mechanisms include:
- Disruption of Cell Membrane Integrity : The compound alters the permeability of microbial cell membranes.
- Inhibition of Nucleic Acid Synthesis : It interferes with DNA replication and transcription in microbial cells.
The biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notable mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in nucleotide metabolism.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways implicated in cancer progression and microbial resistance.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of imidazopurine derivatives, including our compound. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential against Staphylococcus aureus and Candida albicans. Key findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both organisms.
- Mechanism Insights : Fluorescence microscopy revealed significant morphological changes in treated cells, suggesting membrane disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
